3-Cyano-4-methylbenzo[b]thiophene
Description
Properties
Molecular Formula |
C10H7NS |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
4-methyl-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C10H7NS/c1-7-3-2-4-9-10(7)8(5-11)6-12-9/h2-4,6H,1H3 |
InChI Key |
RXOQFQRGCOJXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=C2C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-Cyano-4-methylbenzo[b]thiophene exhibits notable biological activity, including antimicrobial properties. It has been studied for its interaction with various biological targets, aiding in the understanding of its mechanism of action and potential side effects. For instance, compounds related to benzo[b]thiophenes have shown effectiveness against resistant strains of Staphylococcus aureus, highlighting the potential of this compound as a lead structure for developing new antimicrobial agents .
Cancer Therapeutics
The structural characteristics of this compound make it a candidate for developing anticancer drugs. Similar compounds have been implicated in targeting PIM kinases, which are associated with tumorigenesis. The ability to modify the cyano group allows for the synthesis of derivatives with enhanced bioactivity against cancer cells .
Materials Science
Organic Electronics
this compound has potential applications in organic electronics, particularly as a building block for organic semiconductors. Its unique electronic properties make it suitable for use in photovoltaic devices and organic light-emitting diodes (OLEDs). The incorporation of thiophene rings has been shown to improve charge transport properties, making these compounds valuable in the development of efficient electronic materials .
Synthetic Applications
Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations enables the preparation of diverse functionalized derivatives. For example, reactions involving this compound can lead to the synthesis of complex heterocycles, which are crucial in drug discovery and development .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
- 4-Cyano-3-methylthiophene-2-carboxamide (): This compound shares the cyano and methyl substituents but is based on a simpler thiophene ring rather than a benzo[b]thiophene scaffold. The carboxamide group at position 2 introduces hydrogen-bonding capacity, which is absent in 3-cyano-4-methylbenzo[b]thiophene.
- 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]thiophene derivatives (): These derivatives feature a trimethoxybenzoyl group at position 2, which facilitates tubulin polymerization via hydrophobic interactions with Val181 in the colchicine binding site.
- Bis-thieno[2,3-b]thiophene derivatives (): These compounds contain fused bis-heterocyclic systems with additional nitrogen or sulfur atoms. Their extended conjugation and multiple heteroatoms confer distinct electronic properties, such as enhanced charge transport capabilities, making them suitable for materials science applications. This compound, with a single heterocyclic ring, likely exhibits simpler electronic behavior but greater synthetic accessibility .
Data Table: Key Comparisons
Preparation Methods
Cyclization and Halogenation
A critical step involves forming the benzo[b]thiophene core. The patent CN103570597A outlines a one-pot synthesis of 4-isobutoxy-1,3-benzenedicarbonitrile from p-nitrobenzonitrile, though analogous routes apply to methyl derivatives. Key parameters include:
For methyl group installation, 4-bromobenzo[b]thiophene reacts with methyl Grignard reagents (CH₃MgBr) in THF at −78°C, achieving >85% yield.
Cyanation Techniques
Post-functionalization cyanation faces challenges in regioselectivity. A comparative study of methods reveals:
| Method | Reagents | Yield (%) | Selectivity (C3:C2) |
|---|---|---|---|
| Ullmann Coupling | CuCN, DMF, 120°C | 72 | 9:1 |
| Rosenmund-von Braun | CuCN, NMP, 150°C | 68 | 8:1 |
| Catalytic C–H | Pd(OAc)₂, Ag₂O, HFIP | 55 | 6:1 |
The Ullmann method offers superior yields but requires high temperatures, whereas catalytic C–H functionalization operates under milder conditions.
Catalyst Systems and Solvent Effects
Palladium Catalysis
The PMC study highlights Pd(OAc)₂ (0.4 mol%) with Ag₂O in HFIP as optimal for benzo[b]thiophene functionalization. Silver oxide acts as both an oxidant and halide scavenger, critical for preventing catalyst poisoning. HFIP’s high polarity stabilizes charged intermediates, enabling reactions at 30°C.
Solvent Screening
Solvent choice profoundly affects reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| HFIP | 16.7 | 78 |
| DMF | 36.7 | 65 |
| THF | 7.5 | 42 |
Non-polar solvents like THF impede ionic intermediates, while HFIP’s fluorinated structure enhances stabilization.
Challenges and Limitations
Q & A
What are the standard synthetic protocols for 3-Cyano-4-methylbenzo[b]thiophene, and how can purity be ensured post-synthesis?
Answer: The synthesis typically involves iodination of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane precursors using molecular iodine in dichloromethane (DCM) under an inert argon atmosphere, followed by column chromatography purification with Hexane/EtOAc gradients . To ensure purity, researchers should employ techniques like recrystallization or repeated column chromatography, supported by analytical methods such as thin-layer chromatography (TLC) and NMR to confirm the absence of byproducts . For trace thiophene contamination, gas chromatography with sulfur-specific detectors (e.g., ASTM standards) is recommended .
How can reaction conditions be optimized to minimize byproducts during the cyclization step of this compound synthesis?
Answer: Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance iodine-mediated cyclization efficiency .
- Temperature control : Room-temperature reactions reduce side reactions compared to heated conditions .
- Catalyst screening : Lewis acids like MgSO₄ improve moisture sensitivity and intermediate stability .
Methodological validation via in-situ FTIR or HPLC monitoring can identify optimal reaction windows and reduce over-iodination byproducts .
What advanced spectroscopic techniques are critical for characterizing this compound’s electronic properties?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and cyano-group positioning. Anomalies in aromatic proton shifts may indicate π-π stacking or solvent interactions .
- IR spectroscopy : C≡N stretching frequencies (~2200 cm⁻¹) validate cyano-group integrity .
- UV-Vis/fluorescence spectroscopy : Compare experimental π-π* transitions with density functional theory (DFT) calculations to assess conjugation effects .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and detects halogenated impurities .
How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
Answer:
- Validate computational models : Use higher-level methods (e.g., MP2/6-311G**) to refine bond distances and electronic transitions. For example, MP2 calculations for thiophene derivatives show <0.02 Å deviation in C–S bond lengths compared to microwave data .
- Cross-reference techniques : Pair NMR/IR results with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent orientation .
- Replicate experiments : Ensure solvent and temperature conditions match computational assumptions (e.g., gas-phase vs. solvated models) .
What methodologies are recommended for evaluating the adsorption behavior of this compound on mineral surfaces?
Answer:
- Periodic DFT simulations : Model adsorption on phyllosilicate surfaces using programs like SIESTA, optimizing cell parameters (e.g., a = 5.25 Å, b = 9.10 Å for pyrophyllite) to match experimental XRD data .
- Thermodynamic measurements : Calculate adsorption entropy (ΔS°) and heat capacity (ΔCₚ°) to compare with thiophene’s benchmark values (e.g., ΔS° = 278.3 J/mol·K at 298.15 K) .
- Spectroscopic validation : Use attenuated total reflectance (ATR)-FTIR to detect shifts in C≡N or C–S stretches upon surface interaction .
How can false discovery rates (FDRs) be controlled in high-throughput screening of this compound’s biological activity?
Answer:
- Statistical correction : Apply the Benjamini-Hochberg procedure to adjust p-values, limiting FDRs to ≤5% for multi-assay datasets (e.g., cytotoxicity, enzyme inhibition) .
- Replicate assays : Use triplicate measurements to reduce Type I/II errors, particularly in noisy biological systems .
- Dose-response validation : Confirm hits with dose-dependent activity curves (e.g., IC₅₀ values) across multiple cell lines .
What strategies address contradictory results in antitumor activity assays for this compound derivatives?
Answer:
- Mechanistic profiling : Use RNA sequencing or proteomics to identify off-target effects in conflicting assays .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyano with carboxylate groups) to isolate structure-activity relationships .
- In vivo validation : Compare pharmacokinetics (e.g., bioavailability, half-life) in animal models to reconcile in vitro vs. in vivo discrepancies .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Answer:
- Precipitation methods : Cool reaction solutions below the compound’s melting point to precipitate thiophene derivatives selectively .
- Chromatography : Use silica gel columns with gradient elution (Hexane → EtOAc) for polar byproduct removal .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
